3-morpholin-4-yl-1H-1,2,4-triazol-5-amine
Overview
Description
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is a heterocyclic compound that contains both a morpholine ring and a 1,2,4-triazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. The presence of both morpholine and triazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of morpholine with a suitable triazole precursor under controlled conditions. For instance, the reaction can be carried out by heating morpholine with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted triazole or morpholine derivatives.
Scientific Research Applications
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, in medicinal applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties but lacking the morpholine ring.
3-amino-1,2,4-triazole: Similar structure but without the morpholine substitution.
Morpholine: Contains the morpholine ring but lacks the triazole component.
Uniqueness
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine is unique due to the combination of both morpholine and triazole rings in its structure. This dual functionality imparts distinct chemical and biological properties, making it a versatile compound for various applications. The presence of both rings allows for a broader range of chemical reactions and interactions with biological targets compared to its simpler counterparts.
Properties
IUPAC Name |
3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c7-5-8-6(10-9-5)11-1-3-12-4-2-11/h1-4H2,(H3,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOWERXZKXCBFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NNC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403052 | |
Record name | 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51420-46-3 | |
Record name | 5-(4-Morpholinyl)-1H-1,2,4-triazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51420-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-morpholin-4-yl-1H-1,2,4-triazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(morpholin-4-yl)-4H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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